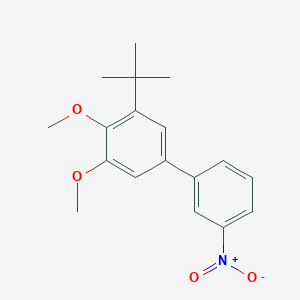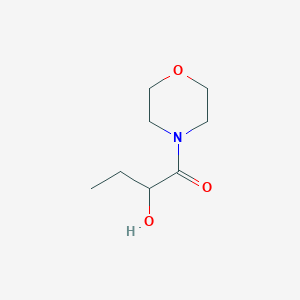![molecular formula C28H27NO5S B14202643 N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine CAS No. 854370-83-5](/img/structure/B14202643.png)
N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine is a complex organic compound that features a naphthalene moiety, a biphenyl group, and a sulfonyl valine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine typically involves multiple steps, including the formation of the naphthalene and biphenyl moieties, followed by their coupling and subsequent sulfonylation and valine attachment. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-purity N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine can undergo various chemical reactions, including:
Oxidation: The naphthalene and biphenyl moieties can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine exerts its effects involves its interaction with specific molecular targets. The naphthalene and biphenyl moieties can intercalate with DNA, while the sulfonyl valine derivative can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine
Uniqueness
N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine is unique due to its combination of a naphthalene moiety, a biphenyl group, and a sulfonyl valine derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
854370-83-5 |
|---|---|
Formule moléculaire |
C28H27NO5S |
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
(2R)-3-methyl-2-[[4-[4-(naphthalen-2-ylmethoxy)phenyl]phenyl]sulfonylamino]butanoic acid |
InChI |
InChI=1S/C28H27NO5S/c1-19(2)27(28(30)31)29-35(32,33)26-15-11-23(12-16-26)22-9-13-25(14-10-22)34-18-20-7-8-21-5-3-4-6-24(21)17-20/h3-17,19,27,29H,18H2,1-2H3,(H,30,31)/t27-/m1/s1 |
Clé InChI |
RIJMYCAFDDBRHW-HHHXNRCGSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)
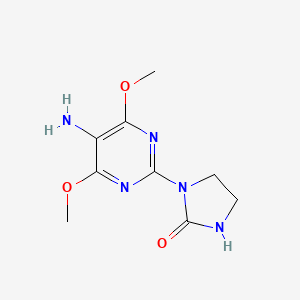
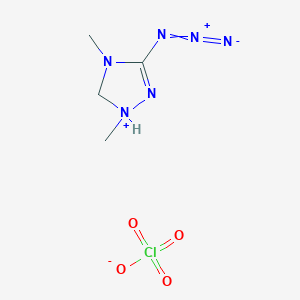
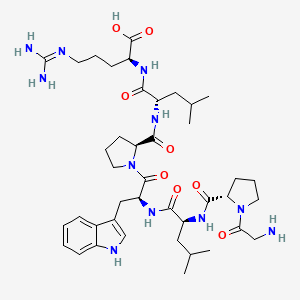
![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
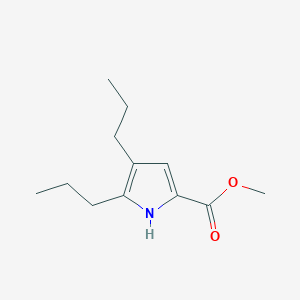
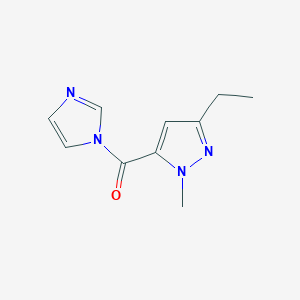
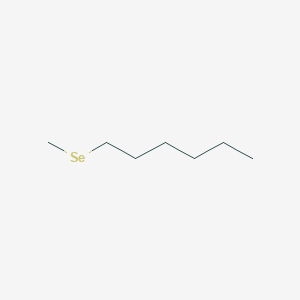
![N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14202622.png)
![{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202625.png)
![Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol](/img/structure/B14202626.png)
